![molecular formula C16H22N6 B6444352 N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549047-25-6](/img/structure/B6444352.png)
N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
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Description
“N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine” is a complex organic compound. It is white to off-white or brown solid . It serves as an intermediate compound during the synthesis of Nilotinib, a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, one method involves the use of trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is complex. It features a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various other compounds. For instance, it can act as an intermediate in the synthesis of Nilotinib .Physical And Chemical Properties Analysis
This compound is a white to off-white or brown solid . More detailed physical and chemical properties are not specified in the available resources.Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, preventing the transfer of a phosphate group to a protein, which can disrupt the signaling pathways that promote cell division and growth.
properties
IUPAC Name |
N,N-dimethyl-4-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)16-18-7-5-15(19-16)22-10-8-21(9-11-22)13-14-4-3-6-17-12-14/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRZCRCNCYZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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